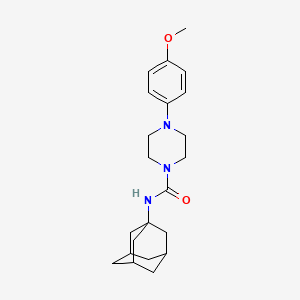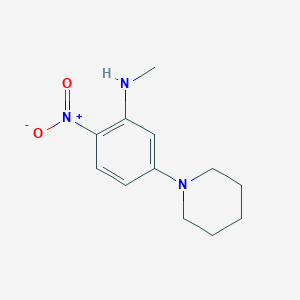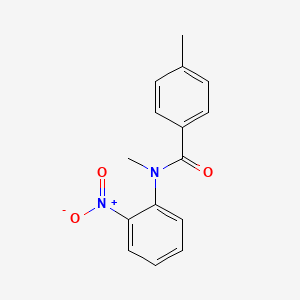![molecular formula C28H29N3O4S B4060562 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide](/img/structure/B4060562.png)
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide
説明
2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide is a useful research compound. Its molecular formula is C28H29N3O4S and its molecular weight is 503.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.18787759 g/mol and the complexity rating of the compound is 971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties of Related Compounds Research on amide-containing isoquinoline derivatives, such as those studied by Karmakar et al. (2007) and Kalita et al. (2010), highlights the structural versatility and potential for forming crystalline structures and gels upon treatment with various acids. These findings suggest applications in materials science, particularly in the development of novel crystalline forms and gels with unique properties (A. Karmakar, R. Sarma, J. Baruah, 2007; D. Kalita, J. Baruah, 2010). For example, the ability of these compounds to form host–guest complexes with enhanced fluorescence emission points towards their use in sensor technology and fluorescence-based detection methods.
Synthesis and Catalytic Applications Facchetti et al. (2016) detailed the synthesis of 2-aminomethylbenzo[h]quinoline derivatives, showcasing their application in the preparation of ruthenium catalysts for ketone reduction. This process underlines the potential of such compounds in catalysis, particularly in the synthesis of industrially relevant chemicals through hydrogenation reactions (S. Facchetti, Václav Jurčík, Salvatore Baldino, Steven Giboulot, H. G. Nedden, A. Zanotti-gerosa, A. Blackaby, Richard Bryan, Adrian B Boogaard, David B. McLaren, E. Moya, Steven P. Reynolds, Karl S. Sandham, P. Martinuzzi, W. Baratta, 2016).
Anticancer Activity The study of quinoline derivatives for anticancer applications, as explored by Chen et al. (2011), reveals the potential of such compounds in medicinal chemistry. The synthesis and evaluation of quinolin-4-one analogs for their selective and potent inhibitory activity against specific cancer cell lines indicate the relevance of these compounds in the development of new anticancer drugs (Chien‐Ting Chen, Mei‐Hua Hsu, Yung-Yi Cheng, Chin-Yu Liu, Li-Chen Chou, Li‐Jiau Huang, Tian-Shung Wu, Xiao-ming Yang, K. Lee, S. Kuo, 2011).
Antitubercular Agents Karkara et al. (2020) synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents, demonstrating the application of quinoline derivatives in combating infectious diseases. The in vitro activities against Mycobacterium tuberculosis highlight the importance of these compounds in addressing global health challenges related to tuberculosis (Bidhu Bhusan Karkara, Shashank Mishra, B. Singh, G. Panda, 2020).
For detailed information on the studies mentioned, refer to the following links:
- (A. Karmakar, R. Sarma, J. Baruah, 2007)
- (D. Kalita, J. Baruah, 2010)
- (S. Facchetti, Václav Jurčík, Salvatore Baldino, Steven Giboulot, H. G. Nedden, A. Zanotti-gerosa, A. Blackaby, Richard Bryan, Adrian B Boogaard, David B. McLaren, E. Moya, Steven P. Reynolds, Karl S. Sandham, P. Martinuzzi, W. Baratta, 2016)
- (Chien‐Ting Chen, Mei‐Hua Hsu, Yung-Yi Cheng, Chin-Yu Liu, Li-Chen Chou, Li‐Jiau Huang, Tian-Shung Wu, Xiao-ming Yang, K. Lee, S. Kuo, 2011)
- (Bidhu Bhusan Karkara, Shashank Mishra, B. Singh, G. Panda, 2020)
特性
IUPAC Name |
2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-15-10-16(2)27(17(3)11-15)31-24(34)14-36-28-19(13-29)25(18-8-9-21(32)23(12-18)35-4)26-20(30-28)6-5-7-22(26)33/h8-12,25,30,32H,5-7,14H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOYDDJFWXAZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4060502.png)
![{1-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B4060521.png)
![4-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B4060524.png)
![5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4060530.png)
![(4aS*,8aR*)-2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B4060535.png)

![methyl (2S)-2-[[1-[(4-chlorophenyl)methyl]triazole-4-carbonyl]amino]-2-phenylacetate](/img/structure/B4060550.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B4060551.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4060558.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B4060566.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-adamantanamine hydrochloride](/img/structure/B4060588.png)

